Acetylcholine perchlorate

Descripción general

Descripción

Acetylcholine perchlorate is a chemical compound that combines acetylcholine, a neurotransmitter, with perchlorate, an anion derived from perchloric acid. Acetylcholine is well-known for its role in transmitting signals in the nervous system, particularly in the autonomic nervous system, where it influences both sympathetic and parasympathetic responses . This compound is used in various scientific research applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Acetylcholine perchlorate can be synthesized through the esterification of acetic acid with ethylene bromohydrin, followed by quaternization of the resulting bromoester with perchloric acid . This method involves the following steps:

Esterification: Acetic acid reacts with ethylene bromohydrin to form an intermediate bromoester.

Quaternization: The bromoester is then treated with perchloric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Análisis De Reacciones Químicas

Types of Reactions

Acetylcholine perchlorate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, although this is less common.

Reduction: Reduction reactions are also possible but not typically utilized in research.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. Conditions often involve mild temperatures and solvents like water or ethanol.

Electrophilic Substitution: Electrophiles such as halogens or nitriles are used, often under acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a quaternary ammonium compound .

Aplicaciones Científicas De Investigación

Role in Acetylcholine Studies

Acetylcholine perchlorate serves as a critical reagent in the study of acetylcholine dynamics within the nervous system. It is used to investigate the effects of acetylcholine on various receptors, particularly nicotinic acetylcholine receptors (nAChRs). Research has shown that acetylcholine can influence cancer cell processes, including proliferation and apoptosis, through its interaction with these receptors .

Case Study: Cancer Research

A notable study assessed the activity of acetylcholinesterase (AChE) among cancer patients, revealing a significant correlation between impaired AChE activity and cancer presence. The research utilized this compound to prepare test solutions, demonstrating its utility in medical diagnostics. The results indicated that AChE activity was markedly lower in cancer patients compared to controls, suggesting its potential as a biomarker for cancer diagnosis .

Data Table: AChE Activity Comparison

| Group | Mean AChE Activity (%) | p-value |

|---|---|---|

| Cancer Patients | 53.4 ± 20.3 | <0.001 |

| Cancer-Free Controls | 93.8 ± 8.8 |

Biomarker Development

This compound is being explored as part of diagnostic tests for various conditions, particularly those related to cholinergic signaling pathways. The compound's ability to modulate acetylcholine levels makes it a candidate for further studies aimed at developing diagnostic tools for diseases influenced by cholinergic dysfunction .

Laboratory Methodology

In laboratory settings, this compound is often used in conjunction with other reagents to evaluate cholinergic activity in biological samples. For instance, a study demonstrated the preparation of a substrate solution containing this compound for use in enzyme activity assays, which could help identify cholinergic system impairments in patients .

Perchlorate Contamination

While primarily focusing on its biological applications, it is essential to note that perchlorates, including this compound, have raised environmental concerns due to their presence in water supplies and potential health effects. Research indicates that perchlorate contamination can affect thyroid function and has been linked to various health issues . Understanding the environmental implications of perchlorate compounds is crucial for developing remediation strategies.

Research Opportunities

Future research could expand on the use of this compound in therapeutic contexts beyond cancer diagnostics. Investigating its role in neurodegenerative diseases or other conditions involving cholinergic signaling may yield significant insights into new treatment modalities.

Potential for Drug Development

Given its interaction with nAChRs and implications in various diseases, this compound may serve as a lead compound for drug development targeting cholinergic pathways.

Mecanismo De Acción

Acetylcholine perchlorate exerts its effects by mimicking the action of acetylcholine in the nervous system. It binds to muscarinic and nicotinic acetylcholine receptors, leading to various physiological responses . The binding of acetylcholine to these receptors triggers a cascade of intracellular events, including the activation of second messenger systems and ion channels .

Comparación Con Compuestos Similares

Similar Compounds

- Acetylcholine chloride

- Acetylcholine bromide

- Acetylcholine iodide

Uniqueness

Acetylcholine perchlorate is unique due to the presence of the perchlorate anion, which imparts distinct chemical properties compared to other acetylcholine salts. The perchlorate anion’s high nucleofugity makes this compound particularly reactive in nucleophilic and electrophilic substitution reactions .

Actividad Biológica

Acetylcholine perchlorate is a synthetic derivative of acetylcholine, a critical neurotransmitter involved in various physiological processes, particularly in the nervous system. Its biological activity is primarily linked to its interaction with nicotinic acetylcholine receptors (nAChRs) and its potential implications in various health conditions, including cancer and neurodegenerative diseases. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound is characterized by its ability to mimic the action of acetylcholine at cholinergic synapses. It acts as an agonist at nAChRs, which are integral to neurotransmission and muscle contraction. The compound enhances the action potential across the sarcolemma, leading to increased muscle contractions and modulation of synaptic transmission.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C7H10ClO4 |

| Molecular Weight | 201.60 g/mol |

| Solubility | Soluble in water |

| pH Range | 5.8 - 6.6 |

| Biological Role | Neuromodulation |

Biological Activity in Cancer Research

Recent studies have highlighted the role of acetylcholine and its receptors in cancer biology. Notably, the overexpression of nAChRs has been implicated in tumor progression and metastasis. In a multicenter study conducted in Sudan, researchers found significantly impaired acetylcholinesterase (AChE) activity among cancer patients compared to healthy controls, suggesting a potential link between cholinergic signaling and cancer development .

Case Study: AChE Activity in Cancer Patients

- Participants : 150 individuals (75 cancer patients, 75 controls)

- Findings :

- AChE activity was significantly lower in cancer patients (53.4 ± 20.3%) compared to controls (93.8 ± 8.8%) with a p-value of 0.001.

- The study suggests that impaired AChE activity may serve as a diagnostic biomarker for certain cancers.

This study aligns with previous findings indicating that increased availability of acetylcholine due to decreased AChE activity may enhance cholinergic signaling pathways that promote tumor growth .

Toxicological Aspects and Health Implications

This compound's biological activity raises concerns regarding its toxicity and health implications. Perchlorate itself is known to be a competitive inhibitor of iodine uptake in the thyroid gland, potentially disrupting thyroid hormone synthesis . This disruption can lead to various health issues, particularly affecting metabolic processes.

Table 2: Health Effects Associated with Perchlorate Exposure

| Health Effect | Description |

|---|---|

| Thyroid Dysfunction | Inhibition of iodine uptake leading to hypothyroidism |

| Neurodevelopmental Issues | Potential impacts on cognitive development in children |

| Cancer Risk | Correlation with certain types of cancers due to altered cholinergic signaling |

Microbial Resistance and Environmental Impact

Research into microbial resistance genes related to perchlorate exposure has revealed significant insights into its environmental impact. A study identified various microorganisms capable of degrading perchlorate in hypersaline environments, suggesting potential bioremediation applications . The chaotropic properties of perchlorate also indicate that it can disrupt cellular structures, leading to oxidative stress and DNA damage .

Propiedades

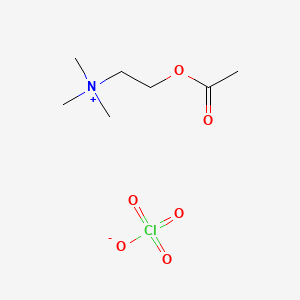

IUPAC Name |

2-acetyloxyethyl(trimethyl)azanium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO2.ClHO4/c1-7(9)10-6-5-8(2,3)4;2-1(3,4)5/h5-6H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHIQLFRCVFUYEK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC[N+](C)(C)C.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51-84-3 (Parent) | |

| Record name | Acetylcholine perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5061299 | |

| Record name | Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320703 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

927-86-6 | |

| Record name | Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, perchlorate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=927-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylcholine perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, perchlorate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-acetoxyethyl)trimethylammonium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.